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Executive Summary
IMU-935 is a potent and selective inverse agonist of the Retinoic Acid-Related Orphan

Receptor gamma t (RORγt). RORγt is a master transcriptional regulator that is essential for the

differentiation and function of T helper 17 (Th17) cells, a subset of T lymphocytes implicated in

the pathogenesis of numerous autoimmune and inflammatory diseases. By inhibiting RORγt,

IMU-935 effectively suppresses the Th17/Interleukin-17 (IL-17) inflammatory axis. A key

differentiating feature of IMU-935 is its ability to inhibit Th17 cell function without adversely

affecting thymocyte development, a potential safety concern with other RORγt inhibitors. This

document provides a comprehensive overview of the biological activity, molecular targets, and

associated experimental methodologies for IMU-935.

Core Biological Activity and Molecular Target
IMU-935's primary molecular target is the nuclear receptor RORγt. As an inverse agonist, IMU-

935 binds to the ligand-binding domain of RORγt and promotes a conformational change that

reduces its transcriptional activity. This is in contrast to an antagonist, which would simply block

the binding of an agonist.

The key biological consequence of RORγt inhibition by IMU-935 is the suppression of the Th17

cell lineage. Th17 cells are characterized by their production of pro-inflammatory cytokines,

most notably IL-17A and IL-17F.[1] These cytokines play a central role in the inflammatory
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cascade of various autoimmune diseases, including psoriasis, psoriatic arthritis, and

inflammatory bowel disease.

IMU-935 has been shown to:

Potently inhibit the transcriptional activity of RORγt.[1]

Reduce the secretion of IL-17A and IL-17F from human and murine Th17 cells.[1]

Inhibit the differentiation of naïve CD4+ T cells into the Th17 lineage.[1]

Demonstrate efficacy in preclinical in vivo models of colitis and psoriasis.[1]

Exhibit a favorable safety profile by not impacting thymocyte maturation and survival, a

process also dependent on RORγt.[1]

Quantitative Data
The following table summarizes the available quantitative data on the biological activity of IMU-

935.

Assay Type
Target/Proc
ess

Cell
Type/Syste
m

Parameter Value Reference

Luciferase

Reporter

Assay

RORγt

Transcription

al Activity

Human cells IC50 15.4 nM [1]

Cytokine

Secretion

Assay

IL-17F

Secretion

PHA-

activated

human

PBMCs

-
Potent

Inhibition
[1]

Th17

Differentiation

Assay

IL-17A+ and

IL-17F+ cells

Murine naïve

CD4+ T cells
-

Potent

Inhibition
[1]
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Signaling Pathway
IMU-935 intervenes in the RORγt-mediated signaling pathway that governs Th17 cell

differentiation and function. The diagram below illustrates this pathway and the point of

intervention by IMU-935.
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RORγt Signaling Pathway in Th17 Cell Differentiation.

Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the

biological activity of IMU-935.

RORγt Luciferase Reporter Gene Assay
This assay quantitatively measures the ability of a compound to inhibit the transcriptional

activity of RORγt.

Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter

containing RORγt response elements. Cells are engineered to express RORγt and this reporter

construct. In the presence of an active RORγt, the luciferase gene is transcribed and

translated. The resulting luciferase enzyme catalyzes a light-emitting reaction when its

substrate (luciferin) is added. An inverse agonist like IMU-935 will reduce RORγt activity,
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leading to a decrease in luciferase expression and a corresponding drop in light output, which

can be measured by a luminometer.

Methodology:

Cell Culture and Transfection:

HEK293T cells are a common choice for this assay.

Cells are seeded in 96-well plates.

Co-transfect cells with a RORγt expression vector and the luciferase reporter vector. A

control vector (e.g., expressing Renilla luciferase) can be co-transfected for normalization

of transfection efficiency.

Compound Treatment:

After 24 hours, the culture medium is replaced with fresh medium containing various

concentrations of IMU-935 or a vehicle control (e.g., DMSO).

Cell Lysis and Luciferase Assay:

After a 16-24 hour incubation with the compound, the cells are washed with PBS and

lysed using a passive lysis buffer.

The cell lysate is transferred to an opaque 96-well plate.

Luciferase activity is measured using a luminometer after the addition of the luciferase

substrate. If a dual-luciferase system is used, the activity of both firefly and Renilla

luciferases is measured sequentially.

Data Analysis:

The relative light units (RLUs) are measured.

For dual-luciferase assays, the firefly luciferase signal is normalized to the Renilla

luciferase signal.
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The percent inhibition is calculated relative to the vehicle control.

The IC50 value is determined by fitting the concentration-response data to a four-

parameter logistic equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Seed HEK293T cells in 96-well plate

Co-transfect with RORγt and
Luciferase Reporter Plasmids

Incubate for 24 hours

Add IMU-935 at various concentrations

Incubate for 16-24 hours

Lyse cells

Measure luminescence

Analyze data and calculate IC50

End

Click to download full resolution via product page

Workflow for RORγt Luciferase Reporter Assay.
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Human Peripheral Blood Mononuclear Cell (PBMC)
Activation and IL-17F ELISA
This assay assesses the effect of IMU-935 on cytokine production from primary human immune

cells.

Principle: PBMCs, which contain T cells, are stimulated with a mitogen like Phytohemagglutinin

(PHA) to induce T cell activation and cytokine production. The amount of IL-17F secreted into

the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay

(ELISA).

Methodology:

PBMC Isolation:

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient

centrifugation.

Cell Culture and Stimulation:

Seed PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells/well.

Pre-incubate the cells with various concentrations of IMU-935 or vehicle control for 1 hour.

Stimulate the cells with PHA (e.g., 1-5 µg/mL).

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

Supernatant Collection:

Centrifuge the plate to pellet the cells.

Carefully collect the culture supernatant.

IL-17F ELISA:

Quantify the concentration of IL-17F in the supernatants using a commercial human IL-

17F ELISA kit, following the manufacturer's instructions. This typically involves:
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Coating a 96-well plate with a capture antibody specific for IL-17F.

Adding the collected supernatants and standards.

Incubating and then washing the plate.

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

Incubating and washing.

Adding a substrate that is converted by the enzyme to produce a colored product.

Stopping the reaction and measuring the absorbance at a specific wavelength using a

microplate reader.

Data Analysis:

Generate a standard curve from the absorbance values of the standards.

Calculate the concentration of IL-17F in the samples based on the standard curve.

Determine the percent inhibition of IL-17F production at each concentration of IMU-935.

Murine Th17 Cell Differentiation and Intracellular
Cytokine Staining
This assay evaluates the impact of IMU-935 on the differentiation of naïve T cells into Th17

cells.

Principle: Naïve CD4+ T cells are isolated from mice and cultured under conditions that

promote their differentiation into Th17 cells. This involves stimulation with anti-CD3 and anti-

CD28 antibodies in the presence of a specific cytokine cocktail (e.g., TGF-β and IL-6). After

several days, the cells are restimulated to induce cytokine production, which is then trapped

inside the cells using a protein transport inhibitor. The percentage of cells expressing IL-17A

and IL-17F is then determined by flow cytometry using fluorescently labeled antibodies.

Methodology:
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Naïve CD4+ T Cell Isolation:

Isolate spleens and lymph nodes from mice.

Prepare a single-cell suspension.

Enrich for naïve CD4+ T cells using a magnetic-activated cell sorting (MACS) kit.

Th17 Differentiation:

Coat a 96-well plate with anti-CD3 antibody.

Seed the isolated naïve CD4+ T cells in the coated plate.

Add soluble anti-CD28 antibody and the Th17-polarizing cytokines (e.g., TGF-β, IL-6).

Anti-IFN-γ and anti-IL-4 antibodies are also typically added to block differentiation into

other T helper lineages.

Add various concentrations of IMU-935 or vehicle control.

Culture for 3-5 days.

Restimulation and Intracellular Staining:

Restimulate the cells for 4-6 hours with PMA and ionomycin in the presence of a protein

transport inhibitor (e.g., Brefeldin A or Monensin).

Harvest the cells and stain for surface markers (e.g., CD4).

Fix and permeabilize the cells using a dedicated kit.

Stain for intracellular cytokines with fluorescently labeled antibodies against IL-17A and IL-

17F.

Flow Cytometry Analysis:

Acquire the stained cells on a flow cytometer.

Gate on the CD4+ T cell population.
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Determine the percentage of CD4+ T cells that are positive for IL-17A and/or IL-17F.

Data Analysis:

Compare the percentage of IL-17-producing cells in the IMU-935-treated groups to the

vehicle control group.
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Workflow for Murine Th17 Differentiation and Analysis.
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Conclusion
IMU-935 is a promising therapeutic candidate that selectively targets the RORγt-driven Th17

inflammatory pathway. Its potent inhibitory activity on Th17 differentiation and cytokine

production, combined with its lack of detrimental effects on thymocyte development, positions it

as a potentially safe and effective treatment for a range of autoimmune and inflammatory

disorders. The experimental protocols detailed herein provide a robust framework for the

continued investigation and characterization of IMU-935 and other novel RORγt modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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